molecular formula C20H10Cl2FNO3 B12206400 2,4-dichloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide

2,4-dichloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide

Cat. No.: B12206400
M. Wt: 402.2 g/mol
InChI Key: WXMKVNDZYMKAOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide: is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of dichloro and fluoro substituents on the benzamide structure, along with a xanthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide typically involves multiple steps. One common route starts with the preparation of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid from 2,4-dichloro-5-fluorobenzoic acid . This intermediate is then subjected to a series of reactions, including reduction and acylation, to introduce the xanthene moiety and form the final benzamide structure.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions: 2,4-dichloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The dichloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 2,4-dichloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may contribute to biological activity, making it a candidate for further pharmacological studies.

Industry: In the industrial sector, this compound can be used in the development of materials with specific properties, such as fluorescence or stability under various conditions.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide involves its interaction with molecular targets in biological systems. The presence of the xanthene moiety suggests potential interactions with enzymes or receptors, leading to specific biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

  • 2,4-dichloro-5-fluoro-3-nitrobenzoic acid
  • 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate

Comparison: Compared to these similar compounds, 2,4-dichloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide stands out due to the presence of the xanthene moiety, which imparts unique chemical and biological properties

Properties

Molecular Formula

C20H10Cl2FNO3

Molecular Weight

402.2 g/mol

IUPAC Name

2,4-dichloro-N-(5-fluoro-9-oxoxanthen-3-yl)benzamide

InChI

InChI=1S/C20H10Cl2FNO3/c21-10-4-6-12(15(22)8-10)20(26)24-11-5-7-13-17(9-11)27-19-14(18(13)25)2-1-3-16(19)23/h1-9H,(H,24,26)

InChI Key

WXMKVNDZYMKAOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)OC3=C(C2=O)C=CC(=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.